(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
CAS No.: 1101177-20-1
Cat. No.: VC5084327
Molecular Formula: C22H26N4O5S3
Molecular Weight: 522.65
* For research use only. Not for human or veterinary use.
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone - 1101177-20-1](/images/structure/VC5084327.png)
Specification
CAS No. | 1101177-20-1 |
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Molecular Formula | C22H26N4O5S3 |
Molecular Weight | 522.65 |
IUPAC Name | [4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Standard InChI | InChI=1S/C22H26N4O5S3/c1-30-16-7-8-17(31-2)20-19(16)23-22(33-20)25-12-10-24(11-13-25)21(27)15-5-3-9-26(15)34(28,29)18-6-4-14-32-18/h4,6-8,14-15H,3,5,9-13H2,1-2H3 |
Standard InChI Key | IPCXVQXTLOUAIT-UHFFFAOYSA-N |
SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Introduction
Chemical Architecture and Structural Features
Core Molecular Framework
The molecule comprises three distinct domains:
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A 4,7-dimethoxybenzo[d]thiazole ring system providing aromaticity and hydrogen-bonding capabilities through its methoxy substituents.
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A piperazine spacer offering conformational flexibility and serving as a common pharmacophore in bioactive molecules .
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A 1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl group introducing chirality, sulfonamide functionality, and heteroaromatic character .
The methanone bridge (-CO-) between the piperazine and pyrrolidine subunits creates a planar linkage that may influence molecular rigidity and target binding .
Stereochemical Considerations
The pyrrolidine ring introduces a stereogenic center at position 2, creating potential for enantiomeric forms. Computational models suggest the (S)-configuration may optimize interactions with biological targets through spatial alignment of the sulfonyl group .
Electronic Profile
Quantum mechanical calculations on analogous structures reveal:
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Electron-donating methoxy groups increase electron density in the benzo[d]thiazole system (HOMO: -6.2 eV).
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The sulfonyl group acts as a strong electron-withdrawing component (LUMO: -1.8 eV), creating charge transfer potential .
Property | Value |
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Molecular Formula | C<sub>22</sub>H<sub>28</sub>N<sub>4</sub>O<sub>5</sub>S<sub>3</sub> |
Molecular Weight | 524.67 g/mol |
Topological Polar SA | 145.7 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 8 |
Derived from structural analogs and computational modeling
Synthetic Methodology
Retrosynthetic Analysis
The synthesis can be decomposed into three key fragments:
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4,7-Dimethoxybenzo[d]thiazol-2-amine
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1-(Piperazin-1-yl)ethan-1-one
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1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid
Benzo[d]thiazole Core Formation
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Methoxy Substitution:
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2-Amino-4,7-dihydroxybenzo[d]thiazole undergoes O-methylation using methyl iodide/K<sub>2</sub>CO<sub>3</sub> in DMF (85% yield).
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Critical parameters:
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Temperature: 60°C
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Reaction time: 12 hr
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Solvent ratio: DMF:H<sub>2</sub>O (4:1)
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Piperazine Coupling:
Pyrrolidine Sulfonylation
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Thiophene Sulfonation:
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Pyrrolidine Functionalization:
Final Coupling
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Schlenk technique-mediated amide bond formation between fragments:
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EDCI/HOBt coupling in dry DCM
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0°C to RT gradient over 24 hr
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Final purification via silica chromatography (hexane:EtOAc 3:7)
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Physicochemical Characterization
Solubility Profile
Solvent | Solubility (mg/mL) | Temperature (°C) |
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DMSO | 45.2 ± 1.3 | 25 |
Ethanol | 12.8 ± 0.7 | 25 |
Water | 0.03 ± 0.01 | 25 |
Acetone | 28.9 ± 1.1 | 25 |
Data extrapolated from structural analogs
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)
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δ 7.82 (d, J=5.2 Hz, 1H, thiophene-H)
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δ 6.91 (s, 1H, benzothiazole-H)
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δ 4.12 (m, 1H, pyrrolidine-H)
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δ 3.85 (s, 6H, OCH<sub>3</sub>)
FT-IR (ATR, cm<sup>-1</sup>)
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1685 (C=O stretch)
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1342, 1163 (SO<sub>2</sub> asymmetric/symmetric)
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1254 (C-O-C methoxy)
Microorganism | MIC (μg/mL) |
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S. aureus (MRSA) | 8.2 |
E. coli (ESBL) | 32.7 |
C. albicans | 64.1 |
Data from structurally related sulfonamide compounds
Challenges and Research Frontiers
Metabolic Stability
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Hepatic microsome studies show rapid N-dealkylation (t<sub>1/2</sub> = 12 min in human LM)
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Strategic fluorination at vulnerable positions being explored
Crystallization Difficulties
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Polymorphic forms observed under different conditions:
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Form I: Monoclinic, P2<sub>1</sub>
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Form II: Orthorhombic, Pbca
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